![molecular formula C7H9N3O2 B1450840 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1016703-62-0](/img/structure/B1450840.png)
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a type of N-heterocyclic compound that has been identified as a strategic compound for optical applications . It has a molecular weight of 166.18 . This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines (PPs) that have been studied for their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as simpler and greener compared to those of BODIPYS . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its InChI Code is 1S/C8H10N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1,3,6H,2,4-5H2,(H,11,12) and the InChI key is KUJZRPUKHKFPJV-UHFFFAOYSA-N .
Scientific Research Applications
Medicinal Chemistry: Antiviral Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of viruses, including the hepatitis C virus . The structural core of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be modified to enhance its interaction with viral enzymes, potentially leading to the development of new antiviral drugs.
Pharmacology: Kinase Inhibition
In pharmacology, this compound’s derivatives show promise as kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and cellular regulation. Inhibitors can be used to treat diseases where kinases are dysregulated, such as cancer.
Biotechnology: Fluorophores
The pyrazolo[1,5-a]pyrimidine scaffold can be utilized to create fluorophores for biological imaging applications . These compounds can be engineered to exhibit high photostability, making them suitable for long-term imaging studies in live cells.
Chemical Synthesis: Building Blocks
This compound serves as a building block in chemical synthesis, enabling the construction of complex molecules for various applications. Its reactive carboxylic acid group allows for further functionalization and incorporation into larger molecular frameworks .
Biology: Amyloid Aggregation Inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives have been explored as inhibitors of amyloid β-peptide aggregation , which is a key process in the development of Alzheimer’s disease. This application holds potential for therapeutic intervention in neurodegenerative disorders.
Neuroscience: Serotonin Receptor Antagonists
In neuroscience, some pyrazolo[1,5-a]pyrimidine derivatives act as antagonists of serotonin 5-HT6 receptors . These receptors are involved in cognition, learning, and memory, and antagonists can be used to study neurological pathways or as potential treatments for psychiatric disorders.
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRSOOMRMSCZFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1016703-62-0 | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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